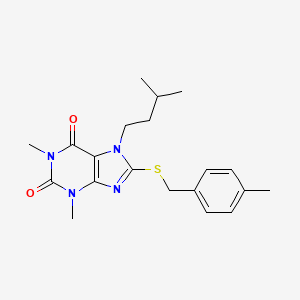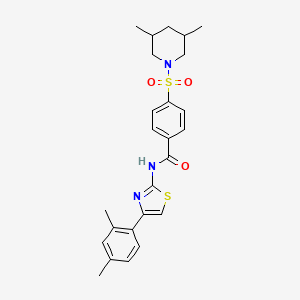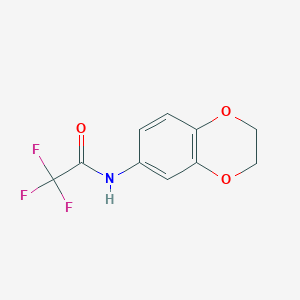
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O2S and its molecular weight is 430.39. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives including compounds similar to the one . These compounds were investigated for their antidepressant and antianxiety activities, showing significant results in behavioral tests on mice (Kumar et al., 2017).
Asymmetric Synthesis of Drug Enciprazine
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of Enciprazine, a drug structurally related to the chemical . This research highlighted a key intermediate in the synthesis process, demonstrating the importance of such compounds in pharmaceutical development (Narsaiah & Nagaiah, 2010).
Synthesis Process Optimization
Wang Jin-peng (2013) optimized the synthesis process of a compound structurally similar to the chemical . This study provided insights into the optimization of technological parameters like raw material ratio and reaction temperature, which are crucial for efficient synthesis (Wang Jin-peng, 2013).
Novel Compound Synthesis and Structure Assignment
Wujec and Typek (2023) achieved the synthesis of a novel compound structurally related to the chemical . This research involved assigning the product's structure through various spectral methods, underlining the importance of structural analysis in the synthesis of new compounds (Wujec & Typek, 2023).
Synthesis and Antimicrobial Activity
Mhaske et al. (2014) synthesized derivatives structurally similar to the compound and screened them for in vitro antibacterial activity. This study showcases the potential antimicrobial applications of such compounds (Mhaske et al., 2014).
Antitumor Activity Study
Hakobyan et al. (2020) researched the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating the potential of such compounds in cancer research (Hakobyan et al., 2020).
Quality Control and Stability Studies
Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This method is crucial for in-process quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).
Synthesis and Characterization for Antihypertensive Agents
Marvanová et al. (2016) synthesized and characterized new compounds as potential dual antihypertensive agents. Their research involved studying the protonation of nitrogen atoms in the piperazine ring, demonstrating the complexity of chemical structures in medicinal chemistry (Marvanová et al., 2016).
Antibacterial and Antifungal Activity Study
Roshan (2018) synthesized derivatives and tested them for antibacterial and antifungal activity. This indicates the broad spectrum of biological activities that can be exhibited by compounds structurally similar to the chemical (Roshan, 2018).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S.ClH/c1-14-13-26-17(21-14)12-22-8-10-23(11-9-22)18(24)19(2,3)25-16-6-4-15(20)5-7-16;/h4-7,13H,8-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPXQOIVLWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)

![3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2361184.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)



![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)